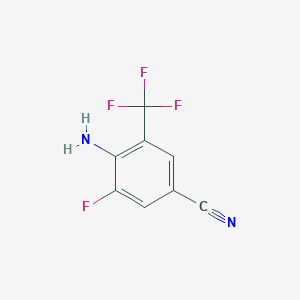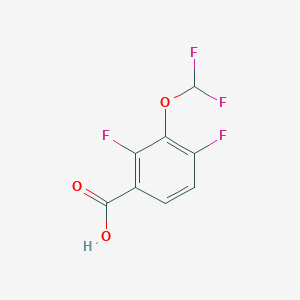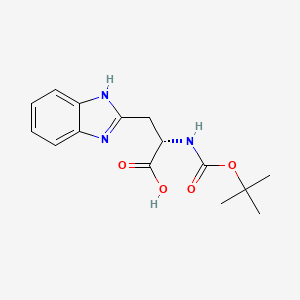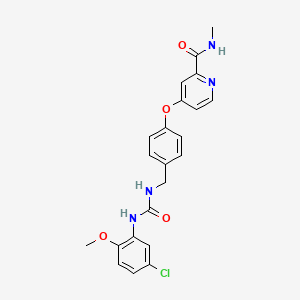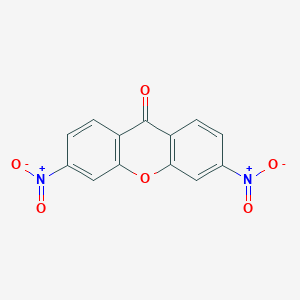
3,6-Dinitro-9h-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dinitro-9h-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound is characterized by the presence of nitro groups at the 3 and 6 positions on the xanthone scaffold. Xanthones, including this compound, are known for their yellow color and have been extensively studied for their pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitro-9h-xanthen-9-one typically involves the nitration of xanthone derivatives. One common method is the nitration of 3,6-dihydroxyxanthone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dinitro-9h-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The xanthone core can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,6-Diamino-9h-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of xanthone.
Wissenschaftliche Forschungsanwendungen
3,6-Dinitro-9h-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant yellow color.
Wirkmechanismus
The mechanism of action of 3,6-Dinitro-9h-xanthen-9-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can be harnessed for therapeutic purposes, such as targeting cancer cells. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydroxy-9h-xanthen-9-one: A precursor in the synthesis of 3,6-Dinitro-9h-xanthen-9-one.
3,6-Dibromo-9h-xanthen-9-one: Another xanthone derivative with bromine substituents instead of nitro groups.
3,6-Dimethoxy-9h-xanthen-9-one: A derivative with methoxy groups, used in the synthesis of fluorescein derivatives.
Uniqueness
This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to participate in redox reactions, making it a valuable tool in oxidative stress studies and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H6N2O6 |
|---|---|
Molekulargewicht |
286.20 g/mol |
IUPAC-Name |
3,6-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-3-1-7(14(17)18)5-11(9)21-12-6-8(15(19)20)2-4-10(12)13/h1-6H |
InChI-Schlüssel |
QUALGORZWZEQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
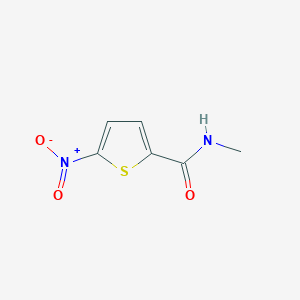
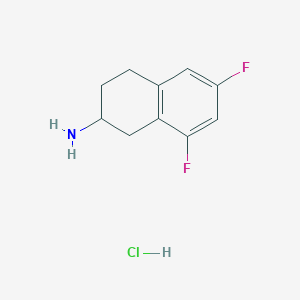
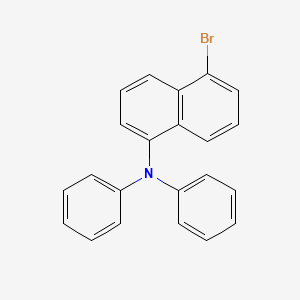


![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
